REACTION_CXSMILES
|
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.C1(=CC=CC=C1)C1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CSC=1NCC(N1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.C1(=CC=CC=C1)C1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CSC=1NCC(N1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.C1(=CC=CC=C1)C1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CSC=1NCC(N1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |